(S)-1,2-Diphenylethanamine hydrochloride (S)-1,2-Diphenylethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797499
InChI: InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1
SMILES: C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Molecular Formula: C14H16ClN
Molecular Weight: 233.73 g/mol

(S)-1,2-Diphenylethanamine hydrochloride

CAS No.:

Cat. No.: VC13797499

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-1,2-Diphenylethanamine hydrochloride -

Specification

Molecular Formula C14H16ClN
Molecular Weight 233.73 g/mol
IUPAC Name (1S)-1,2-diphenylethanamine;hydrochloride
Standard InChI InChI=1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H/t14-;/m0./s1
Standard InChI Key HIRAKLKRABLDCV-UQKRIMTDSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N.Cl
SMILES C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C2=CC=CC=C2)N.Cl

Introduction

Chemical and Structural Properties

(S)-1,2-Diphenylethanamine hydrochloride (CAS: 25611-78-3; molecular formula: C₁₄H₁₆ClN) is the hydrochloride salt of the enantiomerically pure (S)-1,2-diphenylethanamine. The compound exhibits a molecular weight of 233.73 g/mol and adopts a crystalline solid form under standard conditions. Its structure comprises two phenyl groups attached to an ethanamine backbone, with the stereocenter at the C1 position conferring chirality (Fig. 1) .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClN
Molecular Weight233.73 g/mol
IUPAC Name(1S)-1,2-diphenylethanamine; hydrochloride
Stereochemistry(S)-configuration
SolubilitySoluble in polar solvents (e.g., DMSO, water)

The hydrochloride salt enhances solubility in aqueous media, facilitating its use in biological assays. The enantiomeric purity (>98% ee) is critical for its pharmacological activity, as demonstrated in receptor-binding studies .

Synthesis and Enantiomeric Resolution

The synthesis of (S)-1,2-diphenylethanamine hydrochloride involves enantiomeric resolution of the racemic amine precursor followed by salt formation. Berger et al. (2009) detailed a method using chiral resolving agents to isolate the (S)-enantiomer from 1,2-diphenylethylamine . Subsequent alkylation with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) yielded piperidine derivatives, which were then converted to hydrochlorides (Fig. 2) .

Table 2: Synthesis Conditions for (S)-1-(1,2-Diphenylethyl)piperidine Hydrochloride

ParameterValueSource
Alkylating Agent1,5-Dibromopentane
BaseK₂CO₃
SolventDry Acetonitrile
Reaction Time3 days
Yield (S)-enantiomer64%
Enantiomeric Excess98% ee

This method underscores the importance of stereochemical control in synthesizing biologically active analogues.

Applications in Neurological Research

(S)-1,2-Diphenylethanamine hydrochloride serves as a precursor for NMDA receptor modulators. NMDA receptors, integral to synaptic plasticity and memory, are implicated in conditions such as depression, schizophrenia, and neurodegenerative diseases . The (S)-enantiomer exhibits higher affinity for the NMDA receptor’s polyamine-binding site compared to its (R)-counterpart, as evidenced by [³H]MK-801 binding assays .

Mechanism of Action:
The compound acts as a channel blocker, stabilizing the receptor’s closed state and reducing calcium influx. This property mirrors the action of MK-801, a well-characterized NMDA antagonist . Comparative studies with spermine, a endogenous polyamine agonist, revealed that (S)-1,2-diphenylethanamine derivatives inhibit receptor activation at nanomolar concentrations (Table 3) .

Table 3: Pharmacological Activity of (S)-1,2-Diphenylethanamine Derivatives

CompoundNMDA Receptor Ki (nM)Source
(S)-1-(1,2-Diphenylethyl)piperidine12.3 ± 1.5
(R)-1-(1,2-Diphenylethyl)piperidine89.6 ± 8.2
Spermine (Control)6.8 ± 0.9
SupplierPurityPrice (2025)Packaging
Vulcanchem>98%$180–710/g10 mg–1 g
Dorne Chemical99%$10/assayCustom

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